molecular formula C16H22N4O2S B2765791 2-methyl-1-(1-(pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole CAS No. 2097889-49-9

2-methyl-1-(1-(pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole

Cat. No.: B2765791
CAS No.: 2097889-49-9
M. Wt: 334.44
InChI Key: KHXLJBUSBJQSSW-UHFFFAOYSA-N
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Description

2-methyl-1-(1-(pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzimidazole core, which is known for its biological activity, and a pyrrolidine sulfonyl group, which enhances its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(1-(pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Pyrrolidine Sulfonyl Group: This step involves the reaction of the benzimidazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(1-(pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the pyrrolidine sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the pyrrolidine sulfonyl group.

    Substitution: Substituted benzimidazole or pyrrolidine derivatives.

Scientific Research Applications

2-methyl-1-(1-(pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-1-(1-(pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The pyrrolidine sulfonyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-1-(1-(pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)-1H-indole
  • 2-methyl-1-(1-(pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)-1H-pyrrole

Uniqueness

2-methyl-1-(1-(pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole is unique due to its specific combination of a benzimidazole core and a pyrrolidine sulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-methyl-1-(1-pyrrolidin-1-ylsulfonylpyrrolidin-3-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-13-17-15-6-2-3-7-16(15)20(13)14-8-11-19(12-14)23(21,22)18-9-4-5-10-18/h2-3,6-7,14H,4-5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXLJBUSBJQSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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